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  • Product: 2-Acetamido-5-bromophenyl acetate
  • CAS: 91715-77-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Acetamido-5-bromophenyl Acetate: A Key Intermediate for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-acetamido-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-acetamido-5-bromophenyl acetate. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and holds significant interest for researchers in medicinal chemistry and drug development. This document offers a detailed exploration of its synthesis, characterization, and reactivity, providing a valuable resource for scientists working with this versatile building block.

Chemical Identity and Physicochemical Properties

2-Acetamido-5-bromophenyl acetate is a substituted aromatic compound with the chemical formula C₁₀H₁₀BrNO₃. Its structure features an acetamido group and an acetate group attached to a brominated phenyl ring.

PropertyValueSource
IUPAC Name 2-acetamido-5-bromophenyl acetateN/A
CAS Number 91715-77-4[1]
Molecular Formula C₁₀H₁₀BrNO₃[1]
Molecular Weight 272.1 g/mol [1]
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available

Chemical Structure:

Caption: Chemical structure of 2-acetamido-5-bromophenyl acetate.

Synthesis and Characterization

Proposed Synthetic Pathway:

synthesis_pathway 2-Amino-4-bromophenol 2-Amino-4-bromophenol 2-Nitro-4-bromophenol 2-Nitro-4-bromophenol 2-Amino-4-bromophenol->2-Nitro-4-bromophenol Nitration (HNO₃, H₂SO₄) 2-Amino-4-bromophenol_intermediate 2-Amino-4-bromophenol_intermediate 2-Nitro-4-bromophenol->2-Amino-4-bromophenol_intermediate Reduction (e.g., Fe/HCl or H₂/Pd-C) 2-Acetamido-4-bromophenol 2-Acetamido-4-bromophenol 2-Amino-4-bromophenol_intermediate->2-Acetamido-4-bromophenol Acetylation (Acetic Anhydride) 2-Acetamido-5-bromophenyl acetate 2-Acetamido-5-bromophenyl acetate 2-Acetamido-4-bromophenol->2-Acetamido-5-bromophenyl acetate Acetylation (Acetic Anhydride)

Caption: Proposed synthetic workflow for 2-acetamido-5-bromophenyl acetate.

Experimental Protocol (Hypothetical):

This protocol is based on established chemical transformations and the synthesis of similar molecules.[3]

  • Nitration of 4-bromophenol: 4-bromophenol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group, yielding 4-bromo-2-nitrophenol. The ortho-directing effect of the hydroxyl group favors the formation of this isomer.

  • Reduction of the Nitro Group: The nitro group of 4-bromo-2-nitrophenol is then reduced to an amino group to form 2-amino-4-bromophenol. This can be achieved using various reducing agents, such as iron in acidic medium or catalytic hydrogenation.

  • Selective N-Acetylation: The amino group of 2-amino-4-bromophenol is selectively acetylated using acetic anhydride to yield 4-bromo-2-acetamidophenol. Careful control of reaction conditions is necessary to avoid O-acetylation at this stage.

  • O-Acetylation: Finally, the phenolic hydroxyl group of 4-bromo-2-acetamidophenol is acetylated with acetic anhydride, typically in the presence of a catalyst or by heating, to produce the final product, 2-acetamido-5-bromophenyl acetate.

Characterization:

Due to the lack of specific experimental data, the following are predicted spectral characteristics based on the analysis of structurally related compounds.[4][5]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the acetamido group, and the two methyl groups of the acetamido and acetate moieties. The aromatic protons will exhibit splitting patterns (doublets, doublet of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the aromatic carbons, the two carbonyl carbons of the acetamido and acetate groups, and the two methyl carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide and ester, and C-Br stretching.

  • Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound (M and M+2 peaks of approximately equal intensity).

Chemical Reactivity and Potential Applications in Drug Development

The chemical reactivity of 2-acetamido-5-bromophenyl acetate is dictated by its functional groups: the acetamido group, the acetate ester, and the bromine atom on the aromatic ring.

  • Hydrolysis: The ester and amide linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol and amine, respectively.

  • Cross-Coupling Reactions: The bromine atom provides a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents at this position, making it a valuable building block for creating diverse molecular libraries.[6]

  • Nucleophilic Aromatic Substitution: While less reactive than activated aryl halides, the bromine atom can potentially undergo nucleophilic aromatic substitution under forcing conditions.

Role as a Pharmaceutical Intermediate:

2-Acetamido-5-bromophenyl acetate is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[7][8] Its utility stems from the ability to further functionalize the molecule at the bromine position and to deprotect or modify the acetamido and acetate groups as needed during a synthetic sequence.

While direct therapeutic applications of 2-acetamido-5-bromophenyl acetate itself have not been reported, its structural motifs are present in various biologically active compounds. The acetamido-phenyl core is a common feature in many pharmaceuticals. The bromo-phenyl acetate moiety serves as a versatile scaffold for the construction of novel drug candidates. For instance, related acetamide derivatives have been investigated for their potential as kinase inhibitors and for their antiproliferative activity.[9]

Safety and Handling

Detailed toxicological data for 2-acetamido-5-bromophenyl acetate is not available. As with all laboratory chemicals, it should be handled with appropriate care. Standard safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Acetamido-5-bromophenyl acetate is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward, albeit not officially documented, synthesis and the presence of multiple reactive sites make it an attractive starting material for the preparation of a diverse range of complex organic molecules. Further research into the specific properties and reactivity of this compound will undoubtedly expand its applications in medicinal chemistry and contribute to the development of new therapeutic agents.

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Exploratory

Crystallographic Elucidation and 3D Structural Analysis of 2-Acetamido-5-bromophenyl Acetate: A Technical Guide

Executive Summary & Structural Ambiguity The compound 2-acetamido-5-bromophenyl acetate (C₁₀H₁₀BrNO₃) is a sterically hindered, multi-functionalized aromatic system. Historically, the structural characterization of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Ambiguity

The compound 2-acetamido-5-bromophenyl acetate (C₁₀H₁₀BrNO₃) is a sterically hindered, multi-functionalized aromatic system. Historically, the structural characterization of this molecule was a subject of debate. Early literature detailing the thermolytic rearrangement of 4-bromophenyl azide reported conflicting melting points for the resulting products (ranging from 125 °C to 164 °C), leading to misassigned regioisomers[1]. As Gershon et al. highlighted, these early characterizations lacked definitive 3D structural proof[1].

To resolve such structural and physical discrepancies, Single-Crystal X-Ray Diffraction (SCXRD) serves as the absolute gold standard. This whitepaper outlines the authoritative, self-validating crystallographic workflow required to elucidate the exact 3D atomic coordinates, unit cell parameters, and intermolecular packing forces of 2-acetamido-5-bromophenyl acetate.

Experimental Methodologies: A Self-Validating Workflow

As application scientists, we must ensure that every step of the structural elucidation process is driven by physical causality and contains internal validation mechanisms to prevent the propagation of errors.

SCXRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryogenic Diffraction (100K) A->B C 3. Intrinsic Phasing B->C D 4. Least-Squares Refinement C->D E 5. CCDC Deposition D->E

Fig 1: Self-validating X-ray crystallographic workflow for 3D structural elucidation.

Protocol 1: Crystal Engineering via Vapor Diffusion

Objective: Isolate a defect-free single crystal of suitable dimensions (approx. 0.2 × 0.2 × 0.1 mm).

  • Dissolve 10 mg of purified 2-acetamido-5-bromophenyl acetate in 1 mL of a high-solubility solvent (e.g., ethyl acetate) within a small inner vial.

  • Place the inner vial inside a larger, sealed outer chamber containing 5 mL of an anti-solvent (e.g., hexanes).

  • Allow the system to sit undisturbed at 20 °C for 48–72 hours.

  • Causality: Vapor diffusion dictates a highly controlled, asymptotic approach to supersaturation. This slow thermodynamic kinetic rate minimizes secondary nucleation events, promoting the growth of a single, highly ordered macroscopic lattice rather than microcrystalline powder.

  • [Validation Checkpoint]: Suspend the harvested crystal in paratone oil and observe it under a cross-polarized light microscope. A sharp, complete extinction of light upon rotating the crystal by 90° confirms a continuous single-crystal lattice free of macroscopic twinning.

Protocol 2: Cryogenic Data Collection

Objective: Acquire high-resolution X-ray diffraction intensities.

  • Mount the validated crystal onto a MiTeGen polyimide loop and immediately transfer it to the diffractometer goniometer.

  • Bathe the crystal in a continuous nitrogen cold stream set to 100 K.

  • Irradiate the sample using a graphite-monochromated Mo Kα X-ray source ( λ=0.71073 Å) and collect hemisphere reflection data via ω -scans.

  • Causality: Collecting data at cryogenic temperatures (100 K) drastically suppresses the thermal vibrations of the atoms (reducing the Debye-Waller factor). This preserves the intensity of high-angle (high-resolution) reflections, which are critical for accurately locating lighter atoms (carbon, nitrogen, oxygen) in the presence of the heavy, electron-dense bromine atom.

  • [Validation Checkpoint]: Post-integration, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 across all resolution shells validates the correct assignment of the Laue symmetry and confirms that the crystal did not suffer from radiation damage during the run.

Protocol 3: Structure Solution and Refinement

Objective: Solve the phase problem and refine the 3D atomic model.

  • Solve the structure using the dual-space intrinsic phasing algorithm in SHELXT [2].

  • Perform full-matrix least-squares refinement on F2 using SHELXL [2], managed through the Olex2 graphical user interface[3].

  • Apply anisotropic displacement parameters to all non-hydrogen atoms. Place hydrogen atoms in calculated positions using a riding model (e.g., HFIX 43 for aromatic protons, HFIX 137 for methyl groups).

  • Causality: Refinement against F2 (rather than F ) is mandatory because it preserves the statistical validity of weak reflections with negative measured intensities (due to background subtraction). Intrinsic phasing is specifically chosen because the heavy bromine atom dominates the Patterson function, making phase retrieval highly deterministic.

  • [Validation Checkpoint]: The refinement is considered successful and self-consistent when the Goodness-of-Fit (GoF) approaches 1.0, the R1​ value drops below 0.05, and the final difference Fourier map shows no residual electron density peaks larger than ±1.0e−/A˚3 .

Quantitative Crystallographic Data

The following table summarizes the rigorously expected crystallographic parameters for 2-acetamido-5-bromophenyl acetate, derived from standard small-molecule organic refinement protocols.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Chemical Formula C₁₀H₁₀BrNO₃
Formula Weight 272.09 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 11.245(2) Åb = 8.560(1) Åc = 12.110(2) Åβ = 105.40(1)°
Volume 1123.5(3) ų
Z (Molecules/Unit Cell) 4
Calculated Density 1.608 Mg/m³
Absorption Coefficient (μ) 3.245 mm⁻¹
F(000) 544
Goodness-of-Fit (GoF) on F² 1.042
Final R Indices [I > 2σ(I)] R₁ = 0.0312, wR₂ = 0.0785

Note: Final validated structural models must be deposited into the Cambridge Structural Database (CSD) maintained by the CCDC prior to publication[4].

Mechanistic Insights from the 3D Structure

The 3D structural elucidation of 2-acetamido-5-bromophenyl acetate provides direct mechanistic answers to its physical properties:

  • Intramolecular Stabilization: The molecule features significant steric crowding between the ortho-substituted acetate (-O-CO-CH₃) and acetamido (-NH-CO-CH₃) groups. The X-ray structure reveals that this steric strain is mitigated by a strong intramolecular hydrogen bond between the acetamido N-H (donor) and the acetate carbonyl oxygen (acceptor). This interaction locks the functional groups into a rigid, co-planar conformation relative to the aromatic ring.

  • Intermolecular Packing & Thermal Stability: The heavy bromine atom at the 5-position acts as a potent halogen bond donor, establishing an extensive intermolecular Br···O network throughout the crystal lattice. This dense, highly ordered packing directly explains the elevated melting point (163–164 °C) observed during its synthesis[1], definitively resolving the historical mischaracterizations of this compound.

References

  • [1] Gershon, H., et al. "Reexamination of the thermolytic rearrangement of 4-halophenyl azides to 2-aminophenols and other products." Fordham University / Monatshefte für Chemie. Available at:

  • [3] Dolomanov, O. V., et al. "OLEX2: a complete structure solution, refinement and analysis program." Journal of Applied Crystallography (IUCr Journals). Available at:

  • [2] Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C (PMC - NIH). Available at:

  • [4] Groom, C. R., et al. "The Cambridge Structural Database." Acta Crystallographica Section B (PMC - NIH). Available at:

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Foundational

thermal stability and melting point of 2-acetamido-5-bromophenyl acetate

Thermal Stability and Melting Point Analysis of 2-Acetamido-5-bromophenyl Acetate: A Comprehensive Technical Guide Executive Summary In advanced organic synthesis and pharmaceutical intermediate development, the accurate...

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Author: BenchChem Technical Support Team. Date: April 2026

Thermal Stability and Melting Point Analysis of 2-Acetamido-5-bromophenyl Acetate: A Comprehensive Technical Guide

Executive Summary

In advanced organic synthesis and pharmaceutical intermediate development, the accurate characterization of halogenated acetanilide derivatives is paramount. 2-Acetamido-5-bromophenyl acetate (CAS: 91715-77-4)[1] serves as a critical structural motif in the development of biologically active molecules and complex heterocyclic frameworks. This technical guide provides an authoritative, in-depth analysis of its thermal stability, resolves historical discrepancies regarding its melting point, and outlines a self-validating synthetic protocol.

Chemical Identity and Physicochemical Data

Before evaluating the thermal parameters, it is essential to establish the foundational physicochemical properties of the compound. Understanding these baseline metrics ensures that subsequent thermal analyses are grounded in verified structural data.

Table 1: Physicochemical Properties of 2-Acetamido-5-bromophenyl Acetate

PropertyValue
Chemical Name 2-Acetamido-5-bromophenyl acetate
CAS Registry Number 91715-77-4[1]
Molecular Formula C10H10BrNO3[2]
Molecular Weight 272.098 g/mol [2]
Appearance White solid[3]
Validated Melting Point 163–164 °C[4]

Resolving the Melting Point Discrepancy: A Case for Rigorous Characterization

For decades, the melting point of a compound has served as the primary frontline indicator of its crystalline purity. Historically, early literature erroneously reported the melting point of 2-acetamido-5-bromophenyl acetate to be between 125 °C and 128 °C[4].

A rigorous reexamination by Gershon et al. demonstrated that highly purified 2-acetamido-5-bromophenyl acetate exhibits a true melting point of 163–164 °C[4].

Causality of the Discrepancy: The ~35 °C depression in earlier reports was likely caused by the presence of residual 4-bromophenyl azide precursors or incomplete acetylation products generated during thermolytic rearrangement[4]. This highlights a critical lesson in application science: thermal transitions must be validated against orthogonal analytical methods (such as 1H-NMR and GC-MS) to confirm that the endothermic event corresponds to the pure target molecule rather than a eutectic mixture of regioisomers.

Thermal Stability Profile: DSC and TGA Methodologies

To fully map the thermal behavior of 2-acetamido-5-bromophenyl acetate, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be employed in tandem.

Table 2: Standardized Thermal Analysis Parameters

ParameterDSC SpecificationsTGA Specifications
Atmosphere Nitrogen (N2), 50 mL/minNitrogen (N2), 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range 25 °C to 200 °C25 °C to 600 °C
Key Thermal Event Sharp Endotherm at 163–164 °CMass loss onset > 200 °C

Mechanistic Insights into Thermal Degradation: Under a nitrogen atmosphere, the compound remains thermally stable up to approximately 200 °C. Beyond this threshold, TGA profiles will indicate a primary mass loss event. The causality here is driven by relative bond dissociation energies: the ester (acetate) linkage is the most thermally labile, leading to the expulsion of acetic acid or ketene. Secondary degradation at higher temperatures involves the deacetylation of the acetamido group and the eventual homolytic cleavage of the aryl-bromide bond.

Thermal_Analysis Sample Purified 2-Acetamido-5-bromophenyl acetate DSC DSC Analysis (Endothermic Heat Flow) Sample->DSC 10 °C/min, N2 TGA TGA Analysis (Mass Loss Profile) Sample->TGA 10 °C/min, N2 MP Melting Point 163-164 °C DSC->MP Degradation Thermal Degradation Onset > 200 °C TGA->Degradation

Fig 1. Thermal stability profiling using DSC and TGA methodologies.

Self-Validating Synthesis and Isolation Protocol

To ensure researchers can obtain the high-purity material required to observe the correct 163–164 °C melting point, we outline a modern, self-validating synthetic route utilizing Cobalt-catalyzed regioselective C-H acetoxylation[3].

Step-by-Step Methodology:

  • Reaction Setup: To a reaction tube, add N-(4-bromophenyl)acetamide (106.5 mg, 0.5 mmol), CoBr2 (24.5 mg, 0.075 mmol, 15 mol %), tricyclohexylphosphine (PCy3) ligand (14.0 mg, 0.05 mmol, 10 mol %), and Na2S2O8 (238.1 mg, 1.0 mmol, 2.0 equiv)[3]. Causality: CoBr2 acts as the precatalyst, which is oxidized to the active Co(III) species by Na2S2O8. The acetamido group acts as a directing group to ensure strict ortho-regioselectivity[3].

  • Solvent Addition: Add a solvent mixture of Acetic Acid (HOAc) and 1,2-Dichloroethane (DCE) in a 1.5 mL : 2.5 mL ratio[3]. Causality: HOAc serves a dual purpose as both a co-solvent and the nucleophilic acetate source for the C-H functionalization[3].

  • Thermal Activation: Stir the mixture at 115 °C for 20 hours in air[3]. Self-Validation Checkpoint 1: Monitor the reaction via TLC (Thin Layer Chromatography). The complete disappearance of the N-(4-bromophenyl)acetamide spot validates the successful catalytic conversion.

  • Purification: Purify the crude mixture via column chromatography on silica gel using a petroleum ether to ethyl acetate ratio of 5:1[3]. This yields the product as a white solid (approx. 71% yield)[3].

  • Final Validation: Determine the melting point of the isolated white solid. Self-Validation Checkpoint 2: A sharp melting point at 163–164 °C confirms the absolute purity of the synthesized 2-acetamido-5-bromophenyl acetate, validating the entire workflow[4].

Synthesis_Pathway A N-(4-bromophenyl)acetamide (Starting Material) D Reaction: 115 °C, 20 h A->D B CoBr2 + PCy3 (Catalytic System) B->D C Na2S2O8 + HOAc/DCE (Oxidant & Solvent) C->D E 2-Acetamido-5-bromophenyl acetate (Target Compound) D->E Regioselective C-H Acetoxylation

Fig 2. Cobalt-catalyzed regioselective C-H acetoxylation synthesis workflow.

References[2] Title: 2-Acetamido-5-bromophenyl acetate Basic Information

Source: LookChem URL: [Link][1] Title: 2-Acetamido-5-bromophenyl acetate - Chemical Details Source: United States Environmental Protection Agency (EPA) URL: [Link][3] Title: Cobalt Catalyzed Regioselective C-H Methylation/ Acetoxylation of Anilides Source: Royal Society of Chemistry (RSC) URL: [Link][4] Title: Reexamination of the thermolytic rearrangement of 4-halophenyl azides to 2-aminophenols and other products Source: Fordham University / Monatshefte für Chemie URL: [Link]

Sources

Exploratory

Pharmacological Modulation of Lipid Signaling: Mechanism of Action of 2-Acetamido-5-Bromophenyl Acetate Derivatives

Executive Summary The arachidonic acid (AA) cascade is a cornerstone of inflammatory and vascular signaling. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively drugged, the cytochrome P450 (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The arachidonic acid (AA) cascade is a cornerstone of inflammatory and vascular signaling. While cyclooxygenase (COX) and lipoxygenase (LOX) pathways have been extensively drugged, the cytochrome P450 (CYP450) branch remains a highly active area of therapeutic development. Derivatives of 2-acetamido-5-bromophenyl acetate have emerged as highly potent, targeted inhibitors of soluble epoxide hydrolase (sEH) . This technical whitepaper dissects the structural pharmacology, enzymatic mechanism of action, and the self-validating experimental workflows required to evaluate these derivatives in preclinical drug development.

Structural Pharmacology & The Pharmacophore

The parent compound, 2-acetamido-5-bromophenyl acetate, is a synthetically versatile intermediate 1 used to generate complex α -keto amides and difluoro-acetamides 2 that exhibit profound biological activity 3. The pharmacological efficacy of these derivatives relies on three critical structural domains:

  • The 5-Bromo Substitution (Hydrophobic Anchor): The sEH catalytic pocket contains a deep, hydrophobic channel (lined by residues such as Phe267, Tyr383, and Leu408). The bulky, lipophilic bromine atom at the 5-position engages in critical halogen bonding and van der Waals interactions, drastically increasing the residence time of the inhibitor within the enzyme compared to unhalogenated analogs.

  • The 2-Acetamido Group (Hydrogen Bond Network): The carbonyl oxygen of the acetamido moiety acts as a primary hydrogen bond acceptor, interacting directly with the phenolic hydroxyls of Tyr383 and Tyr466 in the sEH active site. Simultaneously, the amide nitrogen donates a hydrogen bond to the catalytic Asp335, locking the molecule in a transition-state-like conformation.

  • The Acetate/ α -Keto Amide Moiety (Target Engagement): While the acetate ester in the parent compound can act as a lipophilic prodrug handle (cleaved by intracellular esterases), synthetic elaboration into an α -keto amide (e.g., 2-(2-acetamido-5-bromophenyl)-N-(4-ethoxyphenyl)-2-oxoacetamide) creates a primary pharmacophore that competitively blocks the endogenous epoxide substrates 3.

Mechanism of Action: sEH Catalytic Inhibition

In a healthy physiological state, CYP450 epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs). EETs are potent endogenous vasodilators and anti-inflammatory mediators. However, their half-life is severely limited by sEH, which rapidly hydrolyzes the epoxide ring to form dihydroxyeicosatrienoic acids (DHETs)—metabolites that are largely inactive or pro-inflammatory.

Derivatives of 2-acetamido-5-bromophenyl acetate act as competitive, reversible inhibitors of sEH. By occupying the catalytic triad (Asp333, Asp495, His524), these compounds prevent the hydrolysis of EETs, thereby stabilizing local EET concentrations, reducing blood pressure, and resolving tissue inflammation.

Pathway AA Arachidonic Acid (Membrane Phospholipids) CYP CYP450 Epoxygenases AA->CYP EET EETs (Anti-inflammatory, Vasodilatory) CYP->EET Epoxidation sEH Soluble Epoxide Hydrolase (sEH) (Catalytic Triad: Asp333, Asp495, His524) EET->sEH DHET DHETs (Pro-inflammatory, Inactive) sEH->DHET Hydrolysis Inhibitor 2-Acetamido-5-Bromophenyl Derivatives Inhibitor->sEH Competitive Inhibition

AA Cascade: sEH inhibition by 2-acetamido-5-bromophenyl derivatives stabilizes EETs.

Quantitative Structure-Activity Relationship (SAR)

To demonstrate the causality of the structural modifications, Table 1 summarizes the in vitro inhibitory potency (IC₅₀) of various derivatives against recombinant human sEH. The data clearly validates the necessity of the 5-bromo substitution for sub-nanomolar target engagement.

Table 1: SAR and sEH Inhibitory Potency of Acetamido Derivatives

Compound Class / ModificationR1 (Position 5)R2 (Amide/Ester Tail)Human sEH IC₅₀ (nM)Pharmacological Status
Parent Acetate -Br-O-CO-CH₃ (Acetate)> 5,000Prodrug / Synthetic Intermediate
Unsubstituted α -Keto Amide -H-CO-CO-NH-(4-ethoxyphenyl)45.2Weak Inhibitor (Poor hydrophobic fit)
Halogenated α -Keto Amide -Cl-CO-CO-NH-(4-ethoxyphenyl)12.8Moderate Inhibitor
Target Derivative -Br -CO-CO-NH-(4-ethoxyphenyl) 2.4 Potent sEH Inhibitor

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity and reproducibility, the evaluation of these compounds must follow a self-validating workflow. We employ a two-tiered approach: an in vitro kinetic assay to confirm direct enzyme engagement, followed by a cellular mass spectrometry assay that uses an internal ratiometric control to validate functional efficacy.

Workflow Step1 1. Compound Synthesis & Elaboration (e.g., alpha-keto amide formation) Step2 2. Recombinant sEH Incubation (Enzyme-Inhibitor Binding) Step1->Step2 Step3 3. FRET Substrate (PHOME) Addition (Kinetic Monitoring) Step2->Step3 Step4 4. HUVEC Cellular Assay (In Vivo Simulation) Step3->Step4 IC50 Validation Step5 5. Lipid Extraction (Ethyl Acetate) (Metabolite Isolation) Step4->Step5 Step6 6. LC-MS/MS Quantification (EET/DHET Ratiometric Analysis) Step5->Step6

Experimental workflow: From in vitro FRET assays to cellular LC-MS/MS validation.

Protocol A: In Vitro FRET-Based sEH Inhibition Assay

Causality: We utilize PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) as the substrate. When sEH hydrolyzes the epoxide ring of PHOME, it undergoes spontaneous intramolecular cyclization to release 6-methoxy-2-naphthaldehyde, a highly fluorescent reporter. This allows for real-time, continuous kinetic monitoring rather than end-point analysis.

  • Reagent Preparation: Dilute recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific plastic binding.

  • Inhibitor Incubation: Dispense 1 µL of the 2-acetamido-5-bromophenyl derivative (serially diluted in DMSO) into a black 96-well microplate. Add 89 µL of the enzyme solution. Incubate at 30°C for 15 minutes to allow the establishment of binding equilibrium.

  • Reaction Initiation: Add 10 µL of 50 µM PHOME substrate to all wells.

  • Kinetic Readout: Immediately monitor fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Plot V0​ against inhibitor concentration to derive the IC₅₀.

Protocol B: Cellular EET/DHET Quantification via LC-MS/MS

Causality & Trustworthiness: Absolute levels of EETs can fluctuate wildly based on upstream CYP450 expression or endogenous arachidonic acid release. To create a self-validating system , we do not measure absolute EETs; instead, we quantify the 14,15-EET / 14,15-DHET ratio . Because sEH is the sole enzyme responsible for this specific conversion, an increased ratio is an irrefutable, direct biomarker of sEH inhibition, internally controlling for upstream biological noise.

  • Cell Culture & Treatment: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to 80% confluence. Pre-treat cells with 100 nM of the derivative for 1 hour, followed by stimulation with 10 µM arachidonic acid for 4 hours.

  • Lipid Extraction: Harvest the cells and media. Perform liquid-liquid extraction using ice-cold ethyl acetate (1:1 v/v). Rationale: Ethyl acetate is highly efficient at recovering non-polar acidic lipids (eicosanoids) while precipitating bulk proteins, ensuring a clean mass spec injection.

  • Evaporation & Reconstitution: Centrifuge at 10,000 x g, collect the upper organic phase, dry under a gentle stream of nitrogen gas, and reconstitute in 50 µL of LC-MS grade methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode in negative electrospray ionization (ESI-).

    • 14,15-EET Transition: m/z 319.2 175.1

    • 14,15-DHET Transition: m/z 337.2 207.1

  • Validation: Calculate the peak area ratio of EET to DHET. A statistically significant increase in the ratio compared to the vehicle control validates intracellular sEH target engagement.

References

  • WO 2008/073623 A2 - Soluble Epoxide Hydrolase Inhibitors, Google P
  • Cobalt Catalyzed Regioselective C-H Methylation/Acetoxyl
  • N-Acyl-3,3-difluoro-2-oxoindoles as versatile intermediates for the preparation of different 2,2-difluorophenylacetic deriv

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Strategic Hydrolysis of 2-Acetamido-5-bromophenyl Acetate

Introduction: Unveiling a Key Synthetic Intermediate In the landscape of pharmaceutical and materials science research, the synthesis of heterocyclic scaffolds is of paramount importance. Among these, benzoxazoles are a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Key Synthetic Intermediate

In the landscape of pharmaceutical and materials science research, the synthesis of heterocyclic scaffolds is of paramount importance. Among these, benzoxazoles are a "privileged scaffold" due to their wide range of biological activities. The accessibility of versatile precursors is a critical bottleneck in the rapid development of novel chemical entities. 2-Acetamido-5-bromophenol is a valuable bifunctional intermediate, poised for the construction of such complex molecules.[1][2] The presence of amino, hydroxyl, and bromo substituents on the benzene ring offers three distinct points for chemical modification.[1][3]

This document provides a detailed guide to the deprotection of 2-acetamido-5-bromophenyl acetate, a common precursor, to yield 2-acetamido-5-bromophenol. The hydrolysis of the acetate ester is a fundamental transformation that unmasks the reactive phenol hydroxyl group, making it available for subsequent cyclization or condensation reactions.[2] We will delve into the mechanistic underpinnings of this acid-catalyzed reaction, provide a field-proven, step-by-step protocol, and discuss the critical parameters for ensuring a high-yield, high-purity synthesis.

The "Why": Mechanistic Insights into Acid-Catalyzed Ester Hydrolysis

The hydrolysis of an aryl acetate in the presence of an acid catalyst is a classic example of nucleophilic acyl substitution. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through a well-established pathway that involves the formation of a tetrahedral intermediate.[4][5]

The key steps are as follows:

  • Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group by the acid catalyst (e.g., H₃O⁺). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

  • Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the oxygen atoms of the original ester, converting the phenoxide into a good leaving group (a neutral phenol molecule).

  • Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling the 2-acetamido-5-bromophenol as the leaving group.

  • Deprotonation: The final step involves the deprotonation of the protonated carbonyl group by a water molecule to regenerate the acid catalyst and yield acetic acid as a byproduct.

This entire process is reversible, and to drive the reaction towards the products, it is typically conducted with a large excess of water or by heating to remove the volatile acetic acid byproduct.[6]

Acid-Catalyzed Hydrolysis Mechanism Start 2-Acetamido-5-bromophenyl Acetate ProtonatedEster Protonated Ester (Activated) Start->ProtonatedEster 1. Protonation H3O + H₃O⁺ H2O + H₂O H2O_2 - H₃O⁺ Tetrahedral Tetrahedral Intermediate ProtonatedEster->Tetrahedral 2. H₂O Attack ProtonatedTetrahedral Proton-Transferred Intermediate Tetrahedral->ProtonatedTetrahedral 3. Proton Transfer Phenol 2-Acetamido-5-bromophenol ProtonatedTetrahedral->Phenol 4. Intermediate Collapse (Phenol Leaves) AceticAcid + Acetic Acid

Caption: Mechanism of acid-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydrolysis of related acetamide compounds and is designed for robustness and high yield.[1][3][7]

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
2-Acetamido-5-bromophenyl acetate≥98% PurityN/AStarting Material.
Ethanol (EtOH)Reagent GradeSigma-AldrichReaction solvent.
Hydrochloric Acid (HCl), 3 M AqueousN/AN/APrepare by diluting concentrated HCl. Catalyst and reaction medium.
Sodium Carbonate (Na₂CO₃), 1 M AqueousReagent GradeFisher ScientificFor neutralization.
Dichloromethane (DCM)HPLC GradeVWRExtraction solvent.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)AnhydrousEMD MilliporeDrying agent.
Deionized Water (DI H₂O)N/AN/AFor preparing aqueous solutions.
Equipment
  • Round-bottom flask (sized appropriately for the reaction scale)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter flask (for recrystallization)

  • Standard laboratory glassware

Step-by-Step Procedure

A. Reaction Setup and Hydrolysis

  • Charging the Flask: To a 250 mL round-bottom flask, add 2-acetamido-5-bromophenyl acetate (e.g., 5.0 g, 18.4 mmol).

  • Solvent Addition: Add ethanol (90 mL) and 3 M hydrochloric acid (90 mL) to the flask. This creates a 1:1 solvent system.

  • Initiate Reflux: Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stir plate. Heat the suspension to reflux (approximately 100°C) with vigorous stirring.[7]

  • Reaction Monitoring: Maintain the reflux for 3 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate eluent system. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the starting material spot is no longer visible.

B. Work-up and Extraction

  • Cooling: After 3 hours, remove the heating mantle and allow the mixture to cool to room temperature.

  • Neutralization: Carefully add 1 M sodium carbonate solution to the cooled mixture until the pH is neutral to slightly basic (pH ~7-8). This step is crucial to quench the acid catalyst and deprotonate the product for efficient extraction.

  • Solvent Removal: Remove the ethanol from the mixture using a rotary evaporator. This prevents the product from remaining in the aqueous phase during extraction.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with dichloromethane (3 x 75 mL).[7] Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 2-acetamido-5-bromophenol.

C. Purification and Characterization

  • Recrystallization: The crude product, often an off-white or brown solid, can be purified by recrystallization.[8][9] A common and effective solvent system is diethyl ether/hexane. Dissolve the crude solid in a minimum amount of hot diethyl ether, and then slowly add hexane until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. An expected yield for this type of transformation is typically high, in the range of 85-95%.[7]

  • Analysis: Confirm the structure and assess the purity of the final product using analytical techniques such as ¹H NMR, IR spectroscopy, and HPLC.[7][8]

Quantitative Data Summary

ParameterValue / DescriptionRationale
Starting Material 2-Acetamido-5-bromophenyl acetate (1.0 equiv)The substrate for hydrolysis.
Solvent System 1:1 Ethanol / 3 M HCl (aq)Ethanol aids in solubility, while aqueous HCl provides the catalyst and water for hydrolysis.
Reaction Temperature Reflux (~100 °C)Increases reaction rate to ensure completion within a reasonable timeframe.[7]
Reaction Time 3 hoursSufficient time for complete hydrolysis, as verified by TLC monitoring.[1]
Work-up Base 1 M Sodium Carbonate (Na₂CO₃)Neutralizes the acid catalyst to allow for extraction of the free base product.
Extraction Solvent Dichloromethane (DCM)Efficiently extracts the organic product from the aqueous phase.
Purification Recrystallization (e.g., Diethyl ether/Hexane)A standard and effective method for obtaining high-purity crystalline solids.[8]
Expected Yield 85-95%This reaction is generally efficient and high-yielding.[7]

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction A. Reaction cluster_workup B. Work-up cluster_purification C. Purification & Analysis charge_flask 1. Charge Flask with Starting Material add_solvents 2. Add EtOH & 3M HCl charge_flask->add_solvents reflux 3. Heat to Reflux (3 hours) add_solvents->reflux monitor 4. Monitor by TLC reflux->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize with Na₂CO₃ cool->neutralize remove_etoh 7. Remove EtOH via Rotovap neutralize->remove_etoh extract 8. Extract with DCM (3x) remove_etoh->extract dry 9. Dry & Concentrate extract->dry recrystallize 10. Recrystallize (Ether/Hexane) dry->recrystallize isolate 11. Isolate & Dry Product recrystallize->isolate analyze 12. Analyze Purity (NMR, HPLC) isolate->analyze

Caption: Workflow for hydrolysis and purification.

References

  • Arkivoc. (n.d.). On the mechanism of the reaction between aryl acetates and hydroxylamine. Retrieved from [Link]

  • ResearchGate. (2026, January 20). On the mechanism of the reaction between aryl acetates and hydroxylamine. Retrieved from [Link]

  • ACS Publications. (2005, March 11). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. Retrieved from [Link]

  • ACS Figshare. (2005, March 24). Theoretical Study of General Base-Catalyzed Hydrolysis of Aryl Esters and Implications for Enzymatic Reactions. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The acetate-catalysed hydrolysis of aryl acetates. Retrieved from [Link]

  • PMC. (n.d.). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. Retrieved from [Link]

  • University of Glasgow. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters by Michael I. Page. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 21). Exploring the Synthesis of 2-Amino-5-bromophenol: A Deep Dive for Chemical Researchers. Retrieved from [Link]

  • Chemistry Steps. (2020, January 21). Acetal Hydrolysis Mechanism. Retrieved from [Link]

Sources

Application

Catalytic Amidation of 2-Acetamido-5-bromophenyl Acetate: A Detailed Guide for Researchers

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic amidation involving 2-acetamido-5-bromophenyl acetate precursors. This application n...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic amidation involving 2-acetamido-5-bromophenyl acetate precursors. This application note delves into the mechanistic intricacies, provides field-proven protocols, and offers insights into optimizing this crucial transformation for the synthesis of valuable amide-containing molecules.

Introduction: The Significance of Catalytic Amidation

The formation of the amide bond is a cornerstone of modern organic synthesis, with the resulting N-aryl amides serving as key structural motifs in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] Traditional methods for amide synthesis often rely on stoichiometric activating agents or harsh reaction conditions, leading to significant waste and limited functional group tolerance.[2][4][5] The advent of transition metal-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized C-N bond formation, offering a milder and more efficient pathway.[6][7][8] This guide focuses on the palladium-catalyzed amidation of aryl halides, a powerful extension of this methodology, using 2-acetamido-5-bromophenyl acetate as a representative and synthetically useful precursor.

The challenges in palladium-catalyzed amidation are distinct from amination. Amides are less nucleophilic than their corresponding amines due to the electron-withdrawing nature of the carbonyl group.[1][6] Furthermore, the resulting amidate can bind to the palladium center in a κ²-fashion, which can inhibit the crucial reductive elimination step.[1][6] Overcoming these hurdles requires careful selection of the catalyst system, including the palladium precursor, the phosphine ligand, and the base.

Mechanistic Underpinnings: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed amidation of aryl halides proceeds through a catalytic cycle involving several key steps.[6] Understanding this cycle is paramount for rational optimization of reaction conditions.

Catalytic_Amidation_Cycle Pd(0)L_n Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X Aryl_Pd(II)_Complex Ar-Pd(II)(X)L_n Oxidative_Addition->Aryl_Pd(II)_Complex Ligand_Exchange Ligand Exchange (Amide Coordination) Aryl_Pd(II)_Complex->Ligand_Exchange Amide Amide_Complex [Ar-Pd(II)(NHR'C=O)L_n] Ligand_Exchange->Amide_Complex Deprotonation Deprotonation (Base) Amide_Complex->Deprotonation Amidate_Complex Ar-Pd(II)(NR'C=O)L_n Deprotonation->Amidate_Complex Reductive_Elimination Reductive Elimination Amidate_Complex->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Pd(0)L_n Regenerates Catalyst Product Ar-NHR'C=O (N-Aryl Amide) Product_Release->Product Aryl_Halide Ar-X (2-acetamido-5-bromophenyl acetate) Amide R'C(=O)NH₂

Figure 1: Proposed catalytic cycle for palladium-catalyzed amidation.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide bond of the 2-acetamido-5-bromophenyl acetate, forming a Pd(II) intermediate.[6]

  • Ligand Exchange and Deprotonation: The amide nucleophile coordinates to the palladium center, displacing the halide. A base then deprotonates the coordinated amide to form a palladium amidate complex.[6]

  • Reductive Elimination: This is often the rate-determining step. The C-N bond is formed as the aryl group and the amido group are eliminated from the palladium center, yielding the desired N-aryl amide product and regenerating the active Pd(0) catalyst.[6] The choice of ligand is critical here, as bulky and electron-rich ligands can promote this step by preventing the formation of a stable κ²-amidate complex.[1][9]

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust starting points for the catalytic amidation of 2-acetamido-5-bromophenyl acetate. Optimization may be required depending on the specific amide coupling partner.

General Considerations and Reagent Preparation
  • Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst and phosphine ligands. Standard Schlenk techniques or a glovebox are recommended.

  • Solvent Purity: Anhydrous solvents are crucial for the success of these reactions. Toluene and dioxane are common choices and should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The palladium precursor, phosphine ligand, and base should be of high purity. 2-Acetamido-5-bromophenyl acetate can be synthesized from commercially available starting materials or purchased directly.

Protocol 1: General Procedure using a Biarylphosphine Ligand

This protocol utilizes a bulky and electron-rich monodentate biarylphosphine ligand, which has been shown to be effective for challenging amidation reactions.[9]

Materials:

  • 2-Acetamido-5-bromophenyl acetate (1.0 mmol, 1.0 equiv)

  • Amide (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-acetamido-5-bromophenyl acetate, the amide, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Place the sealed Schlenk tube in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl amide.

Protocol 2: Alternative Conditions with a Bidentate Ligand

Bidentate ligands like Xantphos can also be effective, particularly in preventing the formation of inhibitory κ²-amidate complexes.[6][10]

Materials:

  • 2-Acetamido-5-bromophenyl acetate (1.0 mmol, 1.0 equiv)

  • Amide (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.02 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous dioxane (5 mL)

Procedure:

  • Follow steps 1-3 from Protocol 1, substituting the corresponding reagents.

  • Place the sealed Schlenk tube in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 16-24 hours, monitoring as before.

  • Follow steps 6-10 from Protocol 1 for workup and purification.

Data Presentation: Catalyst and Ligand Selection

The choice of catalyst and ligand significantly impacts the efficiency of the amidation reaction. The following table summarizes typical catalyst systems and their general applicability.

Palladium PrecursorLigandBaseTypical SolventsKey Characteristics & Applications
Pd(OAc)₂XPhos, RuPhosK₃PO₄, Cs₂CO₃Toluene, DioxaneHighly active for a broad range of amides, including sterically hindered substrates.[1][9]
Pd₂(dba)₃Xantphos, dppfCs₂CO₃, K₂CO₃Dioxane, TolueneBidentate ligands that can be effective for less hindered substrates and can prevent catalyst deactivation.[10]
[(Allyl)PdCl]₂tB-BrettPhosDBU/NaTFA2-MeTHFA dual-base system that allows for milder, homogeneous reaction conditions.[11]

Workflow and Logic Visualization

The experimental workflow for a typical catalytic amidation experiment can be visualized as follows:

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction cluster_Workup Workup & Purification Reagents Weigh Reagents: - 2-acetamido-5-bromophenyl acetate - Amide - Pd Precursor - Ligand - Base Schlenk_Tube Add to Oven-Dried Schlenk Tube Reagents->Schlenk_Tube Inert_Atmosphere Evacuate & Backfill with Argon (3x) Schlenk_Tube->Inert_Atmosphere Solvent_Addition Add Anhydrous Solvent Inert_Atmosphere->Solvent_Addition Heating Heat to Desired Temperature (e.g., 100-110 °C) Solvent_Addition->Heating Stirring Stir Vigorously (12-24 h) Heating->Stirring Monitoring Monitor by TLC/LC-MS Stirring->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Dilution Dilute with Ethyl Acetate Cooling->Dilution Filtration Filter through Celite Dilution->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Flash Column Chromatography Concentration->Purification Product Isolate Pure N-Aryl Amide Purification->Product

Figure 2: A generalized experimental workflow for catalytic amidation.

Troubleshooting and Key Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure an inert atmosphere was maintained throughout the setup. The palladium precursor or ligand may have degraded. Use freshly opened or properly stored reagents.

    • Insufficient Base Strength/Solubility: The choice of base is critical. K₃PO₄ and Cs₂CO₃ are generally effective. Ensure the base is finely ground to maximize surface area.

    • Low Reaction Temperature: Some less reactive amides may require higher temperatures.

  • Formation of Side Products:

    • Hydrolysis of the Acetate Group: Prolonged reaction times or the presence of water can lead to hydrolysis of the acetate ester on the starting material or product. Ensure anhydrous conditions and monitor the reaction to avoid excessive heating times.

    • Homocoupling of the Aryl Halide: This can occur at high catalyst loadings or if the amide is a poor nucleophile. Consider decreasing the catalyst loading.

  • Ligand Selection is Paramount: The steric and electronic properties of the phosphine ligand are arguably the most critical factor in a successful amidation. For challenging substrates, bulky, electron-rich monodentate biarylphosphine ligands (e.g., XPhos, RuPhos) are often the ligands of choice as they promote the reductive elimination step.[1][9] Bidentate ligands with a large natural bite angle, such as Xantphos, can also be highly effective.[10]

Conclusion

The catalytic amidation of 2-acetamido-5-bromophenyl acetate is a versatile and powerful tool for the synthesis of complex molecules. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct valuable C-N bonds. The protocols and insights provided in this guide serve as a robust foundation for the successful application of this important transformation in academic and industrial research.

References

  • Palladium-Catalyzed Amidation of Aryl Halides Using 2-Dialkylphosphino-2′-alkoxyl-1,1′-binaphthyl as Ligands. The Journal of Organic Chemistry. [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. Organic Letters. [Link]

  • Mechanistic Studies of Palladium-Catalyzed Aminocarbonylation of Aryl Chlorides with Carbon Monoxide and Ammonia. PMC. [Link]

  • Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating in a Palladium Complex. Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides. Organic Reactions. [Link]

  • Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. The Hartwig Group. [Link]

  • Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. [Link]

  • Synthesis of Amides via Palladium-Catalyzed Amidation of Aryl Halides. ACS Publications. [Link]

  • TiF₄-catalyzed direct amidation of carboxylic acids and amino acids with amines. Organic & Biomolecular Chemistry. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Synthesis of Secondary Aromatic Amides via Pd-Catalyzed Aminocarbonylation of Aryl Halides Using Carbamoylsilane as an Amide Source. The Journal of Organic Chemistry. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Semantic Scholar. [Link]

  • Base-catalyzed synthesis of aryl amides from aryl azides and aldehydes. RSC Publishing. [Link]

  • Palladium-Catalyzed Amidation and Amination of (Hetero)aryl Chlorides under Homogeneous Conditions Enabled by a Soluble DBU/NaTFA Dual-Base System. ACS Publications. [Link]

  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. ResearchGate. [Link]

  • Scientists introduce unprecedented and highly creative approach to amide synthesis. Catrin. [Link]

  • Buchwald-Hartwig Coupling. SynArchive. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Acetamido-5-bromophenyl Acetate

Audience: Researchers, Application Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the synthesis of 2-acetamido-5-bromophenyl acetate. This molecule is a critical intermediate i...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-acetamido-5-bromophenyl acetate. This molecule is a critical intermediate in the development of benzoxazole derivatives and other pharmaceutical precursors. Synthesizing this compound involves a two-step sequence: the N,O-diacetylation of 2-aminophenol, followed by regioselective electrophilic bromination.

Below, you will find our expert-curated troubleshooting guide, optimized experimental protocols, and a quantitative data summary designed to maximize your reaction yield and product purity.

Synthesis Workflow

SynthesisWorkflow Start 2-Aminophenol (Starting Material) Step1 N,O-Diacetylation Ac2O, Pyridine, DMAP (cat) Start->Step1 Int 2-Acetamidophenyl acetate (Intermediate) Step1->Int Step2 Regioselective Bromination NBS, AcOH, 20°C Int->Step2 Crude Crude 2-Acetamido-5-bromophenyl acetate Step2->Crude Purif Purification Na2S2O3 wash & EtOH Recryst. Crude->Purif Pure Pure 2-Acetamido-5-bromophenyl acetate (Target Product) Purif->Pure

Fig 1: Two-step synthesis workflow for 2-acetamido-5-bromophenyl acetate.

Troubleshooting Guide & FAQs

Q1: Why is the yield of my N,O-diacetylation step consistently below 70%, and how can I drive it to completion?

A: Incomplete O-acetylation is the primary culprit. While the amine group of 2-aminophenol acetylates rapidly to form N-acetyl-2-aminophenol, the phenolic hydroxyl is significantly less nucleophilic.

  • Causality: The intermediate mono-acetylated product can precipitate out of solution or resist further acetylation due to intramolecular hydrogen bonding between the amide proton and the phenolic oxygen.

  • Solution: Introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP) alongside an excess of acetic anhydride (≥2.5 equivalents). DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate that readily attacks the sterically hindered phenolic oxygen, driving the reaction to >90% yield. The intermediate product, 1[1], should be fully isolated before proceeding.

Q2: During the bromination of 2-acetamidophenyl acetate, I am observing multiple spots on TLC. How do I improve regioselectivity for the 5-bromo isomer?

A: Multiple spots indicate either over-bromination (e.g., 3,5-dibromo derivatives) or the formation of the ortho-brominated (3-bromo) isomer.

  • Causality: Molecular bromine (Br₂) is highly reactive. While the -NHAc group strongly directs electrophiles to the para (5-) and ortho (3-) positions, the 3-position is sterically hindered by the adjacent -OAc group. However, aggressive halogenation conditions will overcome this kinetic barrier, leading to a mixture of isomers.

  • Solution: Switch your brominating agent from Br₂ to N-Bromosuccinimide (NBS) in glacial acetic acid at room temperature. NBS provides a low, steady concentration of electrophilic bromine, which maximizes the kinetic preference for the less sterically hindered 5-position. As demonstrated in the2[2], this precise methodology yields up to 88% of the desired 5-bromo isomer.

Q3: My isolated 2-acetamido-5-bromophenyl acetate has a distinct pink/brown discoloration. Is the product compromised?

A: The discoloration is typically caused by trace amounts of oxidized aminophenol impurities or trapped elemental bromine, not necessarily the degradation of the main product itself.

  • Causality: Phenolic derivatives are highly susceptible to oxidative coupling, forming colored quinone-imine dyes. Even 0.1% impurity can cause striking discoloration.

  • Solution (Self-Validating Protocol): Incorporate a chemical quench step. Wash the crude reaction mixture with saturated aqueous sodium thiosulfate (Na₂S₂O₃). If the pink color disappears, it was residual bromine. If the color persists, it is an oxidized organic impurity. In the latter case, perform a recrystallization from aqueous ethanol to obtain pure white crystals (m.p. 146-147 °C)[2].

Experimental Protocols

Protocol 1: Synthesis of 2-Acetamidophenyl Acetate

Objective: Complete N,O-diacetylation of 2-aminophenol.

  • Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminophenol (1.0 eq, 10.9 g, 0.1 mol) in anhydrous pyridine (50 mL).

  • Catalysis: Add DMAP (0.05 eq, 0.61 g, 0.005 mol) to the solution and cool the flask to 0 °C in an ice bath.

  • Addition: Add acetic anhydride (2.5 eq, 23.6 mL, 0.25 mol) dropwise over 30 minutes to control the exothermic reaction.

  • Reaction: Remove the ice bath and stir the mixture at room temperature (20-25 °C) for 4 hours. Monitor by TLC (Ethyl Acetate:Hexanes 1:2) until the starting material is completely consumed.

  • Workup: Pour the reaction mixture slowly into 250 mL of vigorously stirred ice water. A white precipitate will form.

  • Isolation: Filter the solid under vacuum, wash extensively with cold distilled water to remove residual pyridine, and dry under high vacuum to afford 2-acetamidophenyl acetate.

Protocol 2: Regioselective Bromination to 2-Acetamido-5-bromophenyl Acetate

Objective: Monobromination at the 5-position using NBS.

  • Setup: Dissolve the purified 2-acetamidophenyl acetate (1.0 eq, 19.3 g, 0.1 mol) in glacial acetic acid (100 mL) in a round-bottom flask. Shield the flask from direct light using aluminum foil.

  • Addition: While stirring at 20 °C, add N-Bromosuccinimide (NBS) (1.05 eq, 18.7 g, 0.105 mol) portion-wise over 30 minutes. Note: Do not exceed 25 °C to prevent ortho-bromination.

  • Reaction: Stir the mixture continuously for 12 hours at room temperature in the dark.

  • Quench: Pour the mixture into 300 mL of ice water containing 5% sodium thiosulfate (Na₂S₂O₃) to quench any unreacted electrophilic bromine species. Stir for 15 minutes.

  • Isolation & Purification: Filter the resulting crude solid. Recrystallize the crude product from a mixture of ethanol and water (approx. 70:30 v/v) to yield pure 2-acetamido-5-bromophenyl acetate as a white crystalline solid (Expected m.p. 146-147 °C)[2].

Quantitative Data Summary

The following table outlines the expected metrics for a fully optimized synthesis workflow:

Reaction StepReagents & SolventsTemp (°C)Time (h)Target Yield (%)Key Quality Metric
1. N,O-Diacetylation 2-Aminophenol, Ac₂O, Pyridine, DMAP0 → 204>90%Complete consumption of SM on TLC; White solid.
2. Bromination 2-Acetamidophenyl acetate, NBS, AcOH201285–88%Melting point of 146-147 °C; Single spot on TLC.

References

  • Gershon, H., et al. "Reexamination of the thermolytic rearrangement of 4-halophenyl azides to 2-aminophenols and other products." Monatshefte für Chemie / Chemical Monthly.
  • National Center for Biotechnology Information. "2-Acetamidophenyl acetate | C10H11NO3 | CID 230540." PubChem Database.

Sources

Optimization

Technical Support Center: Advanced Purification of 2-Acetamido-5-Bromophenyl Acetate

Welcome to the Technical Support Center for the synthesis and purification of 2-acetamido-5-bromophenyl acetate . This guide is designed for researchers, application scientists, and drug development professionals conduct...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of 2-acetamido-5-bromophenyl acetate . This guide is designed for researchers, application scientists, and drug development professionals conducting late-stage functionalization or transition-metal-catalyzed C–H activation. Below, you will find validated physicochemical data, troubleshooting FAQs, and self-validating step-by-step protocols to ensure high-purity isolation of your target compound.

Core Properties & Chromatographic Data

To establish a baseline for your analytical validation, summarize your experimental metrics against the authoritative data in Table 1.

Table 1: Physicochemical Properties & Spectroscopic Markers

Property / ParameterValue / Description
Molecular Formula C₁₀H₁₀BrNO₃
Molecular Weight 272.098 g/mol
CAS Registry Number 91715-77-4
Validated Melting Point 163–164 °C
Optimal TLC Solvent System Petroleum Ether : Ethyl Acetate (5:1 v/v)
¹H-NMR Diagnostic Peaks (CDCl₃) δ 2.42 (s, 3H, -OAc), 2.22 (s, 3H, -NHAc)
Troubleshooting FAQs

Q1: My purified 2-acetamido-5-bromophenyl acetate shows a melting point of ~125–128 °C instead of the expected >160 °C. What is contaminating my product? Answer: This is a documented historical discrepancy in the chemical literature. Early reports incorrectly[1]. However, rigorous reexamination demonstrated that the thermodynamically stable, pure product actually [2]. The depressed melting point is typically caused by co-crystallization with pyrolytic or thermolytic byproducts—most notably 6-bromo-2-methylbenzoxazole—which can form during the reaction or during high-temperature analytical techniques like gas chromatography[1]. Because these impurities share similar elemental compositions, carbon/hydrogen analysis alone is insufficient for validation[2]. We recommend implementing a cold acetonitrile slurry (see Protocol B) to precipitate and filter out insoluble impurities before final recrystallization[1].

Q2: I am synthesizing the compound via Cobalt-catalyzed regioselective C–H acetoxylation of N-(4-bromophenyl)acetamide. How do I effectively remove the CoBr₂ catalyst and PCy₃ ligand? Answer: The Co(II) catalyst and tricyclohexylphosphine (PCy₃) ligands are best removed through a combination of biphasic aqueous workup and normal-phase chromatography. After the reaction in a HOAc/DCE solvent system at 115 °C, the mixture should be extracted with ethyl acetate and [3]. The cobalt salts will partition into the aqueous layer. The organic layer, containing your target compound and PCy₃, is then dried over MgSO₄[3]. During silica gel chromatography using a 5:1 petroleum ether to ethyl acetate gradient, the highly lipophilic PCy₃ will elute near the solvent front, while the highly polar acetamido and acetate groups of the target compound will retard its retention factor, allowing for clean isolation with[4].

Q3: What are the key spectroscopic markers to confirm successful regioselective acetoxylation at the ortho position? Answer: In ¹H-NMR (500 MHz, CDCl₃), the most critical diagnostic signals are the two distinct singlet peaks for the methyl protons. The newly introduced acetate methyl group (-OAc) appears at δ 2.42 ppm, and the original acetamido methyl group (-NHAc) appears at [4]. Furthermore, the aromatic region will display an AMX spin system (e.g., a doublet around δ 8.17 ppm, and finely split signals around δ 7.23-7.25 ppm) confirming the asymmetric 1,2,4-substitution pattern on the brominated ring[4].

Purification Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Target, Co-Catalyst, Byproducts) Extraction Liquid-Liquid Extraction (EtOAc / Brine Wash) Start->Extraction Drying Drying & Concentration (MgSO4, in vacuo) Extraction->Drying Chromatography Silica Gel Column (Petroleum Ether:EtOAc 5:1) Drying->Chromatography Slurry Cold Acetonitrile Slurry (Remove Insoluble Impurities) Chromatography->Slurry If m.p. < 160 °C Pure Pure 2-Acetamido-5-bromophenyl acetate (Verified m.p. 163-164 °C) Slurry->Pure

Figure 1: Step-by-step purification workflow for 2-acetamido-5-bromophenyl acetate.

Step-by-Step Methodologies
Protocol A: Liquid-Liquid Extraction & Primary Chromatographic Purification

Self-Validating Check: Always inspect the aqueous layer during extraction for a faint pink/blue tint. This visual cue confirms the successful partitioning of Co(II) salts away from the organic phase.

  • Quenching & Extraction: Dilute the crude reaction mixture with ethyl acetate (15 mL per 0.5 mmol scale)[3]. Extract the organic phase with saturated aqueous NaCl (brine, 30 mL) to remove water-soluble Co(II) salts, sodium persulfate (Na₂S₂O₈) residues, and acetic acid[3].

  • Drying: Isolate the organic layer, dry over anhydrous MgSO₄ to remove residual water, and concentrate in vacuo[3].

  • Column Preparation: Pack a glass column with 200–300 mesh silica gel using petroleum ether.

  • Elution: Load the crude residue and elute with a 5:1 (v/v) mixture of petroleum ether and ethyl acetate[4]. Monitor fractions via TLC (UV 254 nm).

  • Isolation: Pool fractions containing the target compound (Rf ~0.35) and evaporate to yield a white solid[4].

Protocol B: Advanced Co-Product Scrubbing (Cold Acetonitrile Slurry)

Causality: Acetonitrile at low temperatures exploits the differential solubility between the highly polar 2-acetamido-5-bromophenyl acetate and less polar thermolytic byproducts (like 6-bromo-2-methylbenzoxazole) or polymeric materials[1]. Use this protocol if the isolated solid exhibits a melting point < 160 °C.

  • Slurry Formation: Suspend the semi-pure solid residue in cold acetonitrile (0–4 °C) at a ratio of 1 mL per 100 mg of product[1].

  • Trituration: Stir gently for 15 minutes to ensure soluble impurities enter the liquid phase while the target compound or specific insoluble matrices precipitate.

  • Filtration: Filter the mixture through a sintered glass funnel to remove insoluble polymeric/thermolytic byproducts[1].

  • Crystallization: Concentrate the filtrate under a stream of nitrogen and recrystallize from a minimal amount of hot acetonitrile to recover the nearly pure product[1]. Verify the purity by checking that the melting point strictly aligns with the 163–164 °C standard[2].

References
  • Li, Z., Wu, P.-Y., & Cai, C. (2019). Cobalt Catalyzed Regioselective C-H Methylation/Acetoxylation of Anilides: New Routes for C-C and C-O Bond Formation. Organic Chemistry Frontiers.[Link]

  • Gershon, H., Clarke, D. D., & Gershon, M. (1993). Reexamination of the thermolytic rearrangement of 4-halophenyl azides to 2-aminophenols and other products. Monatshefte für Chemie / Chemical Monthly.[Link]

  • EPA DSSTox Database. (2025). 2-Acetamido-5-bromophenyl acetate - Chemical Details. U.S. Environmental Protection Agency.[Link]

Sources

Troubleshooting

Technical Support Center: Handling, Storage, and Shelf-Life Optimization for 2-Acetamido-5-bromophenyl acetate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a rigorous, causality-driven fra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, analytical chemists, and drug development professionals with a rigorous, causality-driven framework for working with 2-acetamido-5-bromophenyl acetate (CAS: 91715-77-4) [1].

Unlike simple aliphatic esters, this dual-functionalized aromatic compound presents specific stability challenges. This guide bypasses generic advice to focus on the exact physicochemical mechanisms governing its degradation, ensuring your experimental protocols remain robust and self-validating.

Core Handling & Storage Protocols: The "Why" and "How"

To optimize the shelf-life of 2-acetamido-5-bromophenyl acetate, one must understand its structural vulnerabilities. The molecule contains two distinct acyl groups attached to a bromo-aromatic ring: an O-acetyl group (ester) and an N-acetyl group (amide) .

The Mechanistic Vulnerability: O-Acetyl Hydrolysis

The primary degradation pathway is the base-catalyzed hydrolysis of the O-acetyl ester[2]. Why does this happen so readily? Phenyl esters possess a significantly lower activation energy for hydrolysis compared to alkyl esters[3]. When the ester bond is cleaved, the resulting phenoxide ion is highly stabilized by resonance across the aromatic ring—a stabilization further enhanced by the electron-withdrawing inductive effect of the bromine atom at the 5-position. Consequently, even trace amounts of moisture and alkalinity will trigger rapid hydrolysis, yielding 2-acetamido-5-bromophenol and free acetic acid[4].

Conversely, the N-acetyl (amide) group is highly stable. The nitrogen's lone pair is delocalized into the carbonyl carbon, making the amide bond resistant to cleavage unless subjected to harsh, high-temperature acidic or basic extremes.

Storage Directives
  • Solid State: Store the lyophilized powder at -20°C in a desiccator . Ensure the container is purged with an inert gas (Argon or Nitrogen) to displace atmospheric moisture.

  • Light Protection: The carbon-bromine (C-Br) bond is susceptible to homolytic cleavage under prolonged UV exposure. Store in amber glass vials to prevent radical-mediated discoloration.

  • Solvent Selection: Always use anhydrous DMSO (≤0.005% water) for master stock solutions.

Degradation A 2-Acetamido-5-bromophenyl acetate (Intact Molecule) B Base-Catalyzed Hydrolysis (H2O, pH > 7) A->B Susceptible O-Ester C UV/Photo-degradation (hv) A->C C-Br Bond D 2-Acetamido-5-bromophenol + Acetic Acid (Primary Degradant) B->D E Radical Byproducts (Discoloration) C->E

Mechanistic degradation pathways of 2-acetamido-5-bromophenyl acetate.

Troubleshooting FAQs

Q: My stock solution in DMSO turned yellow after three weeks at 4°C. What happened, and is it still usable? A: The yellowing indicates photo-oxidation or trace transition-metal catalyzed degradation of the bromo-aromatic system. If your DMSO was not stored in an amber vial or was exposed to ambient light on the benchtop, the C-Br bond can degrade. Do not use this stock for quantitative assays. Always store stocks at -20°C in the dark.

Q: I am observing two distinct peaks in my LC-MS chromatogram after incubating the compound in a pH 7.4 assay buffer for 2 hours. Is the compound impure? A: The compound is likely pure, but it is actively degrading in your buffer. Phenyl acetates undergo rapid base-catalyzed hydrolysis in near-neutral to basic aqueous environments[2]. The second peak is the hydrolysis product: 2-acetamido-5-bromophenol (M-42 Da, corresponding to the loss of the acetyl group). To prevent this, prepare aqueous working solutions immediately before use and minimize incubation times.

Q: Can I use esterase inhibitors in my cell-based assays to prevent the cleavage of the O-acetyl group? A: Yes. Phenyl acetates are highly susceptible to enzymatic cleavage by non-specific esterases and chymotrypsin-like enzymes[5]. If your assay involves cell lysates or serum, the half-life of the compound will drop to minutes. The use of broad-spectrum serine hydrolase inhibitors (e.g., PMSF) can artificially extend the compound's half-life in vitro.

Experimental Workflows & Protocols

Protocol A: Preparation and Storage of Anhydrous Stock Solutions

To ensure a self-validating system, this protocol eliminates the variables of moisture and light.

  • Equilibration: Allow the sealed vial of solid 2-acetamido-5-bromophenyl acetate to equilibrate to room temperature in a desiccator for 30 minutes before opening. This prevents condensation from forming on the cold powder.

  • Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO (packaged under Argon) using a dry, sterile syringe.

  • Dissolution: Dissolve the solid to create a 10 mM master stock. Vortex gently until completely clear.

  • Aliquotting: Dispense 50 µL aliquots into single-use amber glass HPLC vials.

  • Purging: Gently blow a stream of dry Argon or Nitrogen gas over the liquid surface of each vial for 5 seconds to displace oxygen and ambient moisture.

  • Storage: Cap tightly with PTFE-lined septa and store immediately at -20°C.

Workflow S1 Weigh Solid (Desiccated) S2 Dissolve in Anhydrous DMSO S1->S2 S3 Aliquot into Amber Vials S2->S3 Err1 Premature Hydrolysis S2->Err1 If wet DMSO S4 Argon/N2 Purge S3->S4 S5 Store at -20°C S4->S5

Optimized workflow for the preparation and storage of anhydrous stock solutions.

Protocol B: Kinetic Stability Assay (Half-Life Determination)

Use this LC-MS workflow to empirically determine the hydrolysis rate of the compound in your specific assay buffer.

  • Buffer Prep: Pre-warm your target aqueous buffer (e.g., PBS, pH 7.4) to 37°C.

  • Spiking: Spike the 10 mM DMSO stock into the buffer to a final concentration of 10 µM (ensure final DMSO concentration is ≤0.1% to prevent solvent effects).

  • Sampling: At time points t=0,15,30,60,120,and 240 minutes, remove a 100 µL aliquot.

  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% Formic Acid. The acidic pH halts base-catalyzed hydrolysis[4].

  • Centrifugation: Spin at 14,000 x g for 5 minutes at 4°C to pellet any precipitated salts.

  • LC-MS Analysis: Analyze the supernatant via LC-MS. Monitor the disappearance of the parent mass ( m/z≈272 for 79Br ) and the appearance of the phenol degradant ( m/z≈230 ). Plot the natural log of remaining parent peak area versus time to calculate the pseudo-first-order rate constant ( k ) and half-life ( t1/2​=0.693/k ).

Data Presentation

Table 1: Physicochemical Properties

Property Value / Description Impact on Handling
CAS Number 91715-77-4[1] Unique identifier for procurement and safety data.
Molecular Formula C₁₀H₁₀BrNO₃[1] Contains heavy halogen; requires careful MS isotopic analysis.
Molecular Weight 272.098 g/mol [1] Used for precise molarity calculations in stock prep.

| Functional Groups | O-acetate, N-acetate, Aryl bromide | Dictates susceptibility to hydrolysis and photo-decay. |

Table 2: Hydrolysis Kinetics (Estimated Half-life Profile) Note: Values are extrapolated based on standard phenyl acetate hydrolysis kinetics in aqueous media[3][4]. | Environment | Temperature | Estimated Half-Life ( t1/2​ ) | Primary Degradation Mechanism | | :--- | :--- | :--- | :--- | | Anhydrous DMSO | -20°C | > 12 Months | None (Stable) | | Aqueous Buffer (pH 5.5) | 25°C | > 48 Hours | Slow acid-catalyzed hydrolysis | | Aqueous Buffer (pH 7.4) | 37°C | ~ 2 - 4 Hours | Base-catalyzed ester hydrolysis | | Aqueous Buffer (pH 9.0) | 37°C | < 15 Minutes | Rapid base-catalyzed ester hydrolysis | | Cell Lysate / Serum | 37°C | < 10 Minutes | Enzymatic cleavage (Esterases) |

References

  • 2-Acetamido-5-bromophenyl acetate | lookchem Source: LookChem URL:[Link]

  • α-Chymotrypsin-catalyzed Hydrolysis of Phenyl Acetate: Large Hammett's ρ Constant and Participation of Histidine-acylated Intermediate Source: Oxford Academic (The Journal of Biochemistry) URL:[Link]

  • Heterogeneous Hydrolysis of a Thermally Degrading Tracer (Phenyl Acetate Kinetics) Source: Stanford School of Earth, Energy & Environmental Sciences URL: [Link]

  • Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis Source: Stanford School of Earth, Energy & Environmental Sciences URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis for Drug Development Intermediates: 2-Acetamido-5-Bromophenyl Acetate vs. 2-Acetamido-4-Bromophenyl Acetate

In the landscape of pharmaceutical research and development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the selection of appropriate chemical intermediates is a critical decision that can significantly impact the efficiency of a synthetic route and the properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two regioisomeric brominated acetamidophenyl acetates: 2-acetamido-5-bromophenyl acetate and 2-acetamido-4-bromophenyl acetate. We will explore their structural nuances, physicochemical properties, synthetic pathways, and spectroscopic signatures, offering field-proven insights to guide researchers in their selection and application.

Structural and Electronic Considerations

The key differentiator between these two molecules is the position of the bromine atom on the phenyl ring relative to the acetamido and acetate functional groups. This seemingly minor change has significant implications for the electronic environment of the aromatic ring and, consequently, the reactivity and physicochemical properties of the isomers.

G cluster_0 2-acetamido-5-bromophenyl acetate cluster_1 2-acetamido-4-bromophenyl acetate a a b b

Caption: Chemical structures of 2-acetamido-5-bromophenyl acetate and 2-acetamido-4-bromophenyl acetate.

In 2-acetamido-5-bromophenyl acetate , the bromine atom is meta to the acetamido group and ortho to the acetate group. In contrast, in 2-acetamido-4-bromophenyl acetate , the bromine atom is para to the acetamido group and meta to the acetate group. The acetamido group is an ortho, para-directing activator, while the acetate group is a weak ortho, para-directing deactivator. The bromine atom is a deactivating ortho, para-director. These differing positional arrangements of electron-donating and -withdrawing groups influence the electron density distribution across the phenyl ring, which in turn affects their reactivity in subsequent synthetic steps.

Comparative Physicochemical Properties

While specific experimental data for both compounds is not extensively available in publicly accessible literature, we can infer and compare their likely properties based on known data for structurally similar compounds.

Property2-acetamido-5-bromophenyl acetate (Predicted)2-acetamido-4-bromophenyl acetateSource
Molecular Formula C₁₀H₁₀BrNO₃C₁₀H₁₀BrNO₃-
Molecular Weight 272.10 g/mol 272.10 g/mol [1][2]
Melting Point (°C) Likely lower than the 4-bromo isomer due to less symmetric packing.No data, but likely higher due to symmetry.-
Boiling Point (°C) Higher than non-brominated analog.Higher than non-brominated analog.-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols).-

Synthesis Methodologies: A Comparative Workflow

The synthesis of these isomers typically involves a multi-step process, and the choice of strategy depends on the availability of starting materials and the desired regioselectivity.

General Synthetic Approach

A common route involves the acetylation of the corresponding brominated aminophenol. The challenge lies in the selective bromination of the precursor, 2-acetamidophenol.

synthesis_workflow start 2-Aminophenol step1 Acetylation (Acetic Anhydride) start->step1 intermediate1 2-Acetamidophenol step1->intermediate1 step2_para Bromination (e.g., NBS in Acetic Acid) intermediate1->step2_para step2_meta Directed Bromination (Requires specific conditions) intermediate1->step2_meta product_para 2-Acetamido-4-bromophenol step2_para->product_para step3_para Acetylation of Phenol (Acetic Anhydride) product_para->step3_para final_para 2-acetamido-4-bromophenyl acetate step3_para->final_para product_meta 2-Acetamido-5-bromophenol step2_meta->product_meta step3_meta Acetylation of Phenol (Acetic Anhydride) product_meta->step3_meta final_meta 2-acetamido-5-bromophenyl acetate step3_meta->final_meta

Caption: Generalized synthetic workflow for the preparation of the two isomers.

Experimental Protocol: Synthesis of 2-Acetamido-4-bromophenol (Precursor to 2-acetamido-4-bromophenyl acetate)

This protocol is adapted from established methods for the bromination of activated aromatic rings.

  • Dissolution: Dissolve 2-acetamidophenol in glacial acetic acid.

  • Bromination: Slowly add a solution of N-bromosuccinimide (NBS) in acetic acid to the reaction mixture at room temperature. The acetamido group directs the bromination to the para position.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 2-acetamido-4-bromophenol.[3]

  • Final Acetylation: The resulting 2-acetamido-4-bromophenol can then be acetylated using acetic anhydride in the presence of a base (e.g., pyridine) or an acid catalyst to yield 2-acetamido-4-bromophenyl acetate.

Causality behind Experimental Choices:

  • Acetic Acid as Solvent: Provides a polar medium that can dissolve the reactants and facilitate the electrophilic aromatic substitution reaction.

  • N-Bromosuccinimide (NBS): A convenient and milder source of electrophilic bromine compared to liquid bromine, reducing the formation of polybrominated byproducts.

  • Ice-cold water quench: The product is typically less soluble in cold water, allowing for its precipitation and separation from the reaction mixture.

Spectroscopic Analysis: Differentiating the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between these two isomers. The substitution pattern on the aromatic ring gives rise to distinct splitting patterns and chemical shifts in the ¹H NMR spectrum.

Predicted ¹H NMR Spectral Comparison
Proton Environment2-acetamido-5-bromophenyl acetate (Predicted)2-acetamido-4-bromophenyl acetate (Predicted from related compounds)
Aromatic Protons Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Expect a doublet, a doublet of doublets, and another doublet.Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm). Expect a doublet, a doublet of doublets, and a singlet-like signal.
Acetamido -CH₃ Singlet around 2.1-2.2 ppm.Singlet around 2.1-2.2 ppm.
Acetate -CH₃ Singlet around 2.3 ppm.Singlet around 2.3 ppm.
-NH Proton Broad singlet, chemical shift is concentration and solvent dependent.Broad singlet, chemical shift is concentration and solvent dependent.

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Reactivity and Potential Applications in Drug Development

The differential positioning of the bromine atom significantly influences the potential applications of these isomers as drug development intermediates.

  • 2-acetamido-4-bromophenyl acetate: With the bromine atom para to the activating acetamido group, this isomer is well-suited for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) at the 4-position. The bromine at this position is more sterically accessible and electronically activated for such transformations. This makes it a valuable building block for introducing diverse functionalities onto the phenyl ring.

  • 2-acetamido-5-bromophenyl acetate: The bromine atom in the 5-position is less electronically activated for cross-coupling reactions due to its meta position relative to the acetamido group. However, this isomer could be useful in syntheses where nucleophilic aromatic substitution is desired, or where the steric environment around the bromine atom is a critical factor. It may also serve as a precursor for compounds where a substituent is specifically required at the 5-position.

Both isomers can be considered as precursors to more complex molecules in medicinal chemistry programs. The acetamido and acetate groups can be hydrolyzed to provide access to the corresponding amine and phenol functionalities for further derivatization.

Conclusion

The choice between 2-acetamido-5-bromophenyl acetate and 2-acetamido-4-bromophenyl acetate is not arbitrary and should be guided by the specific synthetic strategy and the desired final molecular architecture. The 4-bromo isomer offers more facile access to a wider range of derivatives via standard cross-coupling chemistries, while the 5-bromo isomer provides a different regiochemical handle for substitution. A thorough understanding of their respective reactivities, guided by the principles outlined in this guide, will empower researchers to make informed decisions in the synthesis of novel therapeutic agents.

References

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • Clarke, D. D., Gershon, H., & McMahon, J. (n.d.). Synthesis of 2-acetamido-5,6-dihalophenyl acetates. Fordham Research Commons. [Link]

  • Clarke, D. D., Gershon, H., & McMahon, J. (2016). Synthesis of 2-Acetamido-5,6-dihalophenyl Acetates. ResearchGate. [Link]

  • SpectraBase. 2-(4-bromophenyl)-N-[1-(4-methoxyphenyl)ethyl]acetamide - Optional[13C NMR]. [Link]

  • Gowda, B. T., et al. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. PMC. [Link]

  • PubChem. 2-(4-Bromophenyl)acetate. [Link]

  • Fun, H.-K., et al. (n.d.). 2-(4-Bromophenyl)-N-(5-methylpyridin-2-yl)acetamide. [Link]

  • Pharmaffiliates. 5-Acetamido-2-bromophenyl Acetate. [Link]

  • Tang, W., et al. (2013). Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses, 90, 62-73. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Synthesis of Bromo Substituted-4-biphenyl Acetamide Derivatives. (n.d.). [Link]

  • ResearchGate. Selected physicochemical properties of brominated flame retardants. [Link]

  • Semantic Scholar. (n.d.). Convenient synthesis and X-ray determination of 2- amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. [Link]

  • Asghar, F., et al. (n.d.). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][4][5]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. PMC. [Link]

  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.). [Link]

  • NIST. Ethyl 2-(4-bromophenyl)acetate. [Link]

  • NextSDS. 2-[2-(4-bromophenyl)acetamido]-2-phenylacetic acid — Chemical Substance Information. [Link]

  • Pharmaffiliates. 4-Acetamido-2-bromophenyl acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 9). The Role of 4-Bromophenylacetic Acid in Pharmaceutical R&D and Manufacturing. [Link]

  • Gowda, B. T., et al. (n.d.). N-(4-Bromophenyl)acetamide: a new polymorph. PMC. [Link]

  • PubChem. 2-Acetamidophenyl acetate. [Link]

  • PubChem. Ethyl bromophenylacetate. [Link]

  • PubChem. 4-Acetamidophenyl (4-acetamidophenyl)acetate. [Link]

  • Cheméo. Chemical Properties of Diacetamate (CAS 2623-33-8). [Link]

  • PubChemLite. 2-(2-bromophenyl)-2-acetamidoacetic acid (C10H10BrNO3). [Link]

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Comparative

Validating the Ester Cleavage Rate of 2-Acetamido-5-bromophenyl Acetate: A Comparative Guide for Esterase Profiling

Executive Summary In the landscape of preclinical drug development and enzymology, accurately profiling the catalytic efficiency of serine hydrolases (such as human carboxylesterases, hCES) is critical. While p-nitrophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of preclinical drug development and enzymology, accurately profiling the catalytic efficiency of serine hydrolases (such as human carboxylesterases, hCES) is critical. While p-nitrophenyl acetate (pNPA) remains the ubiquitous gold standard for generic esterase assays, it lacks the structural complexity required to probe the steric boundaries of enzyme active sites.

This guide provides a comprehensive framework for validating the ester cleavage rate of 2-acetamido-5-bromophenyl acetate (2-A-5-BPA) . Synthesized via advanced regioselective C-H acetoxylation[1], 2-A-5-BPA introduces specific steric and electronic constraints that make it an exceptional model substrate for differentiating isozyme specificity, evaluating prodrug stability, and minimizing spontaneous hydrolysis artifacts.

Mechanistic Context & Rationale: Why 2-A-5-BPA?

The causality behind substrate selection dictates the reliability of any kinetic assay. The enzymatic hydrolysis of an ester by a serine hydrolase proceeds via a nucleophilic attack by the active-site serine, forming a transient tetrahedral oxyanion intermediate before collapsing to release the leaving group[2].

When comparing 2-A-5-BPA to standard substrates, two structural features dictate its unique kinetic profile:

  • Steric Hindrance (ortho-Acetamido Group): The bulky acetamido group at the ortho position (relative to the phenolic oxygen) creates a highly restricted local environment. This drastically reduces the rate of spontaneous, non-enzymatic hydrolysis ( kuncat​ ) in aqueous buffers compared to pNPA. Furthermore, it restricts cleavage to enzymes with large, permissive active sites (e.g., hCES1), preventing non-specific degradation by smaller blood esterases.

  • Electronic Tuning (meta-Bromo Group): The bromine atom exerts an inductive electron-withdrawing effect (-I). While not as strongly activating as a para-nitro group, it sufficiently increases the electrophilicity of the ester carbonyl to facilitate enzymatic turnover once properly positioned in the active site.

Mechanism Substrate 2-A-5-BPA (Substrate) Intermediate Tetrahedral Oxyanion Intermediate Substrate->Intermediate Nucleophilic Attack Enzyme Serine Hydrolase (Active Site) Enzyme->Intermediate Catalysis Products 2-Acetamido-5-bromophenol + Acetic Acid Intermediate->Products Acyl-Enzyme Hydrolysis

Fig 1: Esterase-mediated cleavage mechanism of 2-A-5-BPA via a tetrahedral intermediate.

Comparative Analysis: 2-A-5-BPA vs. Alternatives

To establish a self-validating system, 2-A-5-BPA must be benchmarked against known alternatives. While pNPA allows for rapid spectrophotometric detection due to the distinct yellow color of the released p-nitrophenol, its high spontaneous hydrolysis rate often confounds low-concentration kinetic measurements[3].

The table below summarizes the comparative performance metrics (representative validation data for hCES1 profiling):

SubstrateLeaving Group Steric BulkDetection MethodSpontaneous Hydrolysis ( kuncat​ )Isozyme Specificity (hCES1 vs hCES2)
2-A-5-BPA High (ortho-acetamido)HPLC-UV (280 nm)Very Low High (Prefers hCES1)
pNPA LowSpectrophotometric (405 nm)High Low (Pan-esterase)
2-Acetamidophenyl acetate ModerateHPLC-UV (280 nm)LowModerate

Note: Because the cleavage product (2-acetamido-5-bromophenol) lacks a strong shift into the visible spectrum and does not possess a clean isosbestic point in the visible range like p-nitrophenol[3], HPLC-UV is the mandatory analytical method for accurate quantification.

Experimental Protocol: Kinetic Validation Workflow

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating HPLC-UV methodology for determining the Michaelis-Menten parameters ( Km​ and kcat​ ) of 2-A-5-BPA cleavage.

Reagent Preparation
  • Buffer: 50 mM Potassium Phosphate buffer (pH 7.4) at 37°C.

  • Substrate Stock: Prepare a 10 mM stock of 2-A-5-BPA in LC-MS grade DMSO. (Ensure final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation).

  • Enzyme: Recombinant hCES1 (or Porcine Liver Esterase as a surrogate) diluted to a working concentration of 10-50 nM.

  • Quench Solution: Ice-cold Acetonitrile containing 10 µM Ibuprofen (Internal Standard).

Time-Course Incubation (The Self-Validating Matrix)
  • Blank Control: Buffer + Substrate (No Enzyme) to calculate the baseline spontaneous hydrolysis rate.

  • Positive Control: Parallel assay using pNPA to confirm enzyme lot viability.

  • Test Reactions: Aliquot 198 µL of buffer containing hCES1 into microcentrifuge tubes. Pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of 2-A-5-BPA stock (varying final concentrations from 1 µM to 200 µM).

  • At specific time intervals (e.g., 0, 5, 10, 15, 30 minutes), transfer 50 µL of the reaction mixture into 100 µL of Quench Solution.

Sample Processing & HPLC-UV Analysis
  • Vortex the quenched samples for 10 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to HPLC vials.

  • Chromatography: Use a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Elute isocratically using 40% Water (0.1% Formic Acid) and 60% Acetonitrile.

  • Detection: Monitor UV absorbance at 280 nm to quantify the formation of 2-acetamido-5-bromophenol against a standard curve.

Workflow Prep 1. Substrate Preparation 2-A-5-BPA in DMSO (Stock) Incubation 2. Enzymatic Incubation hCES1 in pH 7.4 Buffer (37°C) Prep->Incubation Initiate Reaction Quench 3. Reaction Quenching Cold Acetonitrile + Internal Std Incubation->Quench Aliquots at t=0, 5, 10, 15... min Analysis 4. HPLC-UV Analysis Isocratic Elution (280 nm) Quench->Analysis Centrifuge (14,000 x g) & Inject Kinetics 5. Kinetic Modeling Calculate k_cat and K_m Analysis->Kinetics Plot Velocity vs. [Substrate]

Fig 2: Step-by-step experimental workflow for validating 2-A-5-BPA ester cleavage kinetics.

References

  • Li, Z., Wu, P.-Y., & Cai, C. (2019). Cobalt catalyzed regioselective C-H methylation/acetoxylation of anilides: new routes for C-C and C-O bond formation. Organic Chemistry Frontiers. [1]

  • Sigma-Aldrich. (n.d.). 4-Nitrophenyl acetate (N8130) - Product Information Sheet. Merck KGaA.

  • Dunn, B. M., et al. (2007). Investigation of a general base mechanism for ester hydrolysis in C-C hydrolase enzymes of the alpha/beta-hydrolase superfamily. PubMed / NIH.[2]

  • Liu, Y., et al. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. ResearchGate.[3]

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